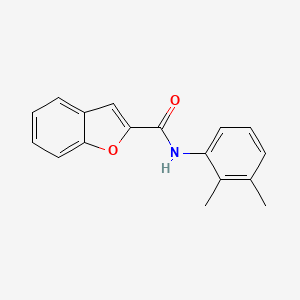

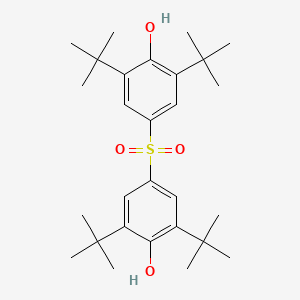

![molecular formula C21H25N7O2 B5511218 1-(2-{4-[2-(4-吗啉基)-4-嘧啶基]-1-哌嗪基}-2-氧代乙基)-1H-苯并咪唑](/img/structure/B5511218.png)

1-(2-{4-[2-(4-吗啉基)-4-嘧啶基]-1-哌嗪基}-2-氧代乙基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with structures similar to 1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole, often involves multistep synthetic routes. These routes might include the preparation of intermediates such as Schiff bases and their subsequent reactions with secondary amines like morpholine and piperazine in the presence of formaldehyde in ethanol or through reactions involving acetylacetone, benzoylacetone, and malononitrile to create pyrimido[1,2-a]benzimidazole derivatives with potential biological activities (Nowicka et al., 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the title compound, has been elucidated using techniques such as X-ray crystallography. These studies reveal the planarity of the benzimidazole ring system and its spatial relationship with substituents like the piperazine ring, which can adopt various conformations including chair forms. The geometrical arrangement of these molecular features plays a crucial role in the compound's biological activity and interactions with biological targets (Özbey et al., 1998).

Chemical Reactions and Properties

Benzimidazole compounds, including those with piperazine and morpholine substituents, participate in a variety of chemical reactions. These reactions can lead to the formation of novel compounds with diverse biological activities. The reactions often involve the formation of Schiff bases, Mannich bases, and interactions with compounds containing active methylene groups. The resulting products are of interest for further biological studies due to their novel structures and potential therapeutic applications (Nowicka et al., 2015).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. The incorporation of heteroatoms such as nitrogen in the piperazine and morpholine rings and the presence of substituents influence these properties, affecting the compound's bioavailability and stability. Advanced techniques such as X-ray crystallography provide detailed insights into the crystalline structure and molecular conformation, facilitating the understanding of how physical properties impact biological activity (Özbey et al., 1998).

Chemical Properties Analysis

The chemical properties of 1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole derivatives, such as reactivity, stability, and interaction with biological targets, are influenced by the electronic nature of the benzimidazole core and its substituents. These properties are pivotal in determining the compound's mechanism of action, including potential inhibitory or activating effects on enzymes, receptors, and other molecular targets involved in disease processes. Chemical modifications can enhance selectivity, potency, and safety profiles, guiding the development of therapeutic agents (Nowicka et al., 2015); (Özbey et al., 1998).

科学研究应用

抗菌特性

对哌嗪基恶唑烷酮类抗菌剂(包括含有嘧啶结构类的衍生物)的研究表明,这些化合物对革兰氏阳性病原体表现出有效的抗菌特性。这些研究是努力开发具有改进的疗效和与现有抗生素相比降低的耐药性的新型抗菌剂的一部分 (Tucker 等,1998)。

抗癌活性

对新型 2-芳基亚氨基苯并咪唑衍生物(包括具有嘧啶基哌嗪取代基的化合物)的研究发现,其中一些化合物对人白血病和癌细胞表现出显着的抗增殖活性。这项研究突出了苯并咪唑衍生物在开发新型抗癌疗法中的潜力 (Nowicka 等,2015)。

缓蚀

对苯并咪唑衍生物作为酸性环境中钢铁的缓蚀剂的研究表明,这些化合物可以显着降低腐蚀速率。这些发现对延长工业应用中金属结构和部件的使用寿命具有重要意义 (Yadav 等,2016)。

杂环合成

对杂环合成中的硫代氧嘧啶的研究导致了含有嘧啶部分的新型衍生物的开发。这些化合物在包括药物和材料科学在内的各个领域具有潜在的应用 (Ho & Suen,2013)。

作用机制

The mechanism of action of similar compounds involves the facilitation of transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . They are capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating lysosomal Cathepsin B enzyme .

安全和危害

属性

IUPAC Name |

2-(benzimidazol-1-yl)-1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O2/c29-20(15-28-16-23-17-3-1-2-4-18(17)28)26-9-7-25(8-10-26)19-5-6-22-21(24-19)27-11-13-30-14-12-27/h1-6,16H,7-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXLNHROJHZZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)CN4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)